molecular formula C22H23BrN2O3S B3685706 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

Cat. No.: B3685706
M. Wt: 475.4 g/mol
InChI Key: KGSCAZSTXAOXKZ-UHFFFAOYSA-N
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Description

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a brominated methoxyphenyl group and a naphthalene sulfonyl group attached to a piperazine ring. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of the naphthalene sulfonyl group to the piperazine ring.

    Coupling Reaction: The final step involves coupling the brominated methoxyphenyl group with the sulfonylated piperazine under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated methoxyphenyl group and the naphthalene sulfonyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE
  • 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)MORPHOLINE

These compounds share structural similarities but differ in the position of the sulfonyl group or the type of heterocyclic ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3S/c1-28-22-9-6-17(14-21(22)23)16-24-10-12-25(13-11-24)29(26,27)20-8-7-18-4-2-3-5-19(18)15-20/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSCAZSTXAOXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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